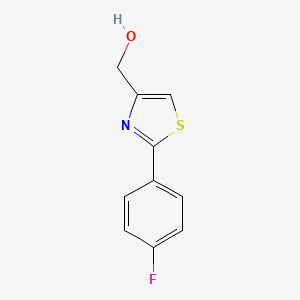

(2-(4-Fluorophenyl)thiazol-4-yl)methanol

Description

Significance of Thiazole (B1198619) Heterocycles in Pharmaceutical Science and Drug Discovery

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. researchgate.net Its presence is noted in a wide array of natural products, such as vitamin B1 (thiamine), and in numerous synthetic drugs with diverse therapeutic applications. eurekaselect.com Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties. eurekaselect.comnih.gov

The structural versatility of the thiazole nucleus allows for modifications at various positions, enabling the fine-tuning of its physicochemical and biological properties. nih.gov This adaptability has made it a key component in the development of clinically significant drugs like the antiretroviral ritonavir (B1064) and the anticancer agent tiazofurin. eurekaselect.com The ongoing research into thiazole-based compounds continues to yield new molecules with improved potency and desirable pharmacokinetic profiles, highlighting the enduring importance of this heterocycle in drug discovery. bohrium.comwisdomlib.org

Role of Fluorine Substitution in Enhancing Bioactivity and Pharmacological Profiles of Thiazole Derivatives

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's properties. capes.gov.br In the context of thiazole derivatives, fluorine substitution can lead to:

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites susceptible to metabolic degradation, thereby increasing the drug's half-life. acs.org

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency. capes.gov.br

Modulation of Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This can lead to improved membrane permeability. acs.org

Alteration of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions. acs.org

Numerous FDA-approved drugs contain fluorine, a testament to its significant role in modern drug design. acs.orgnih.gov For thiazole-containing compounds, the strategic placement of fluorine atoms has been shown to enhance their biological activities, including anticancer and antimicrobial effects. nih.gov

Overview of the Research Landscape for (2-(4-Fluorophenyl)thiazol-4-yl)methanol and Related Thiazole Structures

While direct and extensive research specifically focused on this compound is not widely available in the public domain, the research landscape for related fluorinated thiazole structures is rich and informative. Studies on compounds such as 2-amino-5-(4-fluorophenyl)thiazole derivatives have demonstrated their potential as potent inhibitors of various biological targets. For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide has been reported, showing potent inhibitory effects on KPNB1, which is relevant for anticancer activity. mdpi.com

Furthermore, research on other 2,4-disubstituted thiazoles highlights a range of biological activities. For example, derivatives of 2-[4-(thiazol-2-yl)phenyl]propionic acid have been investigated as cyclooxygenase inhibitors with anti-inflammatory properties. nih.gov The general consensus in the field is that the 4-fluorophenyl moiety is a valuable substituent in the design of bioactive thiazoles. nih.gov The investigation of various analogs, such as those with different substituents on the thiazole ring or the phenyl group, continues to be an active area of research. nih.govacs.org

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is justified by the convergence of three key structural features known to impart favorable biological properties: the thiazole scaffold, the fluorophenyl group, and the hydroxymethyl substituent. The thiazole ring provides a versatile and biologically active core. bohrium.com The 4-fluorophenyl group is a well-established bioisostere for a phenyl group, often leading to improved metabolic stability and enhanced protein-ligand interactions. capes.gov.brnih.gov The methanol (B129727) group at the 4-position of the thiazole ring introduces a polar functional group that can participate in hydrogen bonding and may serve as a handle for further chemical modification or as a key interacting moiety with a biological target.

The systematic study of this specific compound would contribute to a deeper understanding of the structure-activity relationships (SAR) of fluorinated thiazole derivatives. Such an investigation would involve its synthesis, full chemical characterization, and screening for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. The data generated would be invaluable for the rational design of new and more effective therapeutic agents based on the (2-phenylthiazol-4-yl)methanol (B1305949) scaffold.

Compound Data

| Property | Value |

| Compound Name | This compound |

| Empirical Formula | C₁₀H₈FNOS |

| Molecular Weight | 209.24 g/mol |

| Physical Form | Solid |

| InChI | 1S/C10H8FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 |

| InChI Key | SDZNQPGOGCLEII-UHFFFAOYSA-N |

| SMILES String | FC1=CC=C(C=C1)C2=CSC(CO)=N2 |

Structure

3D Structure

Propriétés

IUPAC Name |

[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKNJWCGPSLBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653578 | |

| Record name | [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-13-7 | |

| Record name | 2-(4-Fluorophenyl)-4-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885280-13-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Fluorophenyl Thiazol 4 Yl Methanol and Its Analogues

Historical and Modern Synthetic Routes to 2,4-Disubstituted Thiazole (B1198619) Derivatives

The synthesis of 2,4-disubstituted thiazoles, a class of heterocyclic compounds with significant importance in medicinal chemistry, has evolved considerably since its inception. mdpi.com Historically, the Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887, has been the cornerstone for constructing the thiazole ring. chemhelpasap.comsynarchive.com This classical method involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comyoutube.com The reaction is known for being high-yielding and relatively simple to perform. chemhelpasap.com The mechanism initiates with a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com

In recent years, a multitude of modern synthetic methodologies have emerged, aiming to improve upon the classical Hantzsch synthesis by offering milder reaction conditions, shorter reaction times, and higher yields. mdpi.com These contemporary approaches often align with the principles of green chemistry, utilizing more environmentally benign reagents and solvents. nih.govresearchgate.net Key modern advancements include:

Microwave-assisted synthesis: This technique significantly accelerates reaction rates, reducing reaction times from hours to minutes and often improving yields. researchgate.netorganic-chemistry.org

Ultrasonic irradiation: Similar to microwave assistance, ultrasound can be used to promote the reaction, leading to shorter reaction times and higher yields under milder conditions. mdpi.com

Multicomponent reactions: These reactions combine three or more starting materials in a single step to form the final product, increasing efficiency and reducing waste. researchgate.net

Catalyst-free and solvent-free conditions: The development of protocols that eliminate the need for catalysts and harmful organic solvents represents a significant step towards more sustainable chemical synthesis. mdpi.comorganic-chemistry.org

Domino reactions: These reactions involve a cascade of transformations in a single operation, allowing for the rapid construction of complex molecules from simple precursors. organic-chemistry.org

These modern methods have expanded the synthetic chemist's toolkit, enabling the efficient and sustainable production of a wide array of 2,4-disubstituted thiazole derivatives.

Targeted Synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol: Optimized Protocols and Yields

The targeted synthesis of this compound is of significant interest due to its role as a key intermediate in the preparation of various biologically active compounds. A common and effective method for its synthesis is a modification of the Hantzsch thiazole synthesis.

A typical synthetic route commences with the reaction of 4-fluorothiobenzamide (B1299959) with a suitable three-carbon building block, such as 1,3-dichloroacetone. This condensation reaction forms 4-(chloromethyl)-2-(4-fluorophenyl)thiazole. The subsequent step involves the hydrolysis of the chloromethyl group to the desired hydroxymethyl group. This transformation can be achieved by refluxing the intermediate with sulfuric acid in water. chemicalbook.com Neutralization of the acidic reaction mixture then precipitates the final product, this compound. chemicalbook.com

Optimization of this synthesis often focuses on improving yields and simplifying the procedure. For instance, one-pot multicomponent procedures have been developed that combine the initial condensation and subsequent modifications in a single reaction vessel, thereby increasing efficiency and reducing waste. mdpi.com

Adaptations of the Hantzsch Thiazole Synthesis for Fluorophenyl Precursors

The Hantzsch synthesis is highly adaptable for the preparation of thiazoles with fluorinated phenyl substituents. The core of the reaction remains the condensation of a thioamide with an α-haloketone. researchgate.net In the context of synthesizing this compound, the key precursors are 4-fluorothiobenzamide and an appropriate α-halocarbonyl compound.

The presence of the fluorine atom on the phenyl ring can influence the reactivity of the starting materials and the properties of the final product. However, the fundamental reaction mechanism of the Hantzsch synthesis is generally not impeded by this substitution. The reaction typically proceeds by dissolving the thiobenzamide (B147508) and the α-haloketone in a suitable solvent, such as acetone, and stirring at room temperature. mdpi.com The resulting product can then be isolated and purified. mdpi.com

The following table outlines a representative protocol for a Hantzsch-type synthesis leading to a 2-phenylthiazole (B155284) derivative.

| Starting Materials | Reagents and Conditions | Product | Yield (%) |

| Thiobenzamide, 4-(2-Bromoacetyl)benzonitrile | Anhydrous acetone, room temperature, 24 h | 4-(2-Phenylthiazol-4-yl)benzonitrile | Not specified mdpi.com |

Alternative Cyclization Strategies for Thiazole Ring Formation

While the Hantzsch synthesis is the most common method, several alternative strategies for forming the thiazole ring have been developed. These methods often provide access to different substitution patterns or proceed under different reaction conditions. Some notable alternatives include:

Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide to form a 2-aminothiazole (B372263) derivative. researchgate.net

Reaction of Propargylamine (B41283) with Carbon Disulfide: In the presence of a palladium catalyst, propargylamine can react with carbon disulfide to close the thiazole ring. researchgate.net

From α-Diazoketones: Trifluoromethanesulfonic acid can catalyze the coupling of α-diazoketones with thioamides to yield 2,4-disubstituted thiazoles under mild, metal-free conditions. organic-chemistry.org

Domino Alkylation-Cyclization: Propargyl bromides can undergo a domino reaction with thioureas under microwave irradiation to produce 2-aminothiazoles in high yields and short reaction times. organic-chemistry.org

These alternative routes offer valuable flexibility in the design and synthesis of thiazole-containing molecules.

Strategies for Structural Diversification of this compound at Key Positions

The ability to chemically modify this compound at specific positions is crucial for developing new analogues with tailored properties. The primary sites for such diversification are the 4-hydroxymethyl group and the 2-(4-fluorophenyl) substituent.

Chemical Modifications at the 4-Hydroxymethyl Moiety

The hydroxyl group of the 4-hydroxymethyl moiety serves as a versatile handle for a wide range of chemical transformations. This allows for the introduction of various functional groups, which can significantly alter the molecule's physicochemical properties. Common modifications include:

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride or anhydride. This introduces an ester linkage and allows for the attachment of various R groups.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. This can be a key step in preparing thiazole-4-carboxamides. nih.gov

Halogenation: The hydroxyl group can be replaced by a halogen, such as chlorine or bromine, using standard halogenating agents. The resulting halomethylthiazole is a reactive intermediate for further nucleophilic substitution reactions.

The following table illustrates some potential modifications at the 4-hydroxymethyl position.

| Starting Material | Reagent/Reaction Type | Product Class |

| (2-Arylthiazol-4-yl)methanol | Acylation | (2-Arylthiazol-4-yl)methyl ester |

| (2-Arylthiazol-4-yl)methanol | Oxidation | 2-Arylthiazole-4-carbaldehyde or 2-Arylthiazole-4-carboxylic acid |

| (2-Arylthiazol-4-yl)methanol | Halogenation | 4-(Halomethyl)-2-arylthiazole |

Derivatization of the 2-(4-Fluorophenyl) Substituent

Modification of the 2-(4-fluorophenyl) group can be achieved either by derivatizing the pre-formed this compound or by synthesizing analogues with different substituents on the phenyl ring from the outset.

Nucleophilic Aromatic Substitution (SNAr): While challenging, the fluorine atom on the electron-deficient phenyl ring could potentially be displaced by a strong nucleophile under specific conditions, allowing for the introduction of other functional groups at the para-position.

Synthesis of Analogues: A more straightforward and common approach is to begin the synthesis with a differently substituted thiobenzamide. For example, using 4-methylthiobenzamide in a Hantzsch reaction would yield the corresponding 2-(p-tolyl)thiazole (B1609858) derivative. chemicalbook.com This strategy allows for the systematic exploration of the effects of various substituents on the phenyl ring.

This synthetic flexibility is crucial for structure-activity relationship (SAR) studies, where the impact of different functional groups on the biological activity of the molecule is investigated.

Green Chemistry Approaches in the Synthesis of Fluorophenyl Thiazole Derivatives

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry techniques have been successfully applied to the synthesis of thiazole derivatives. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including fluorophenyl thiazoles. scielo.brdpkmr.edu.inresearchgate.net This technique utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. scielo.brresearchgate.net

For instance, microwave irradiation has been employed in the one-pot, three-component synthesis of thiazolyl-pyridazinediones and thiazole/benzothiazole fused pyranopyrimidine derivatives. researchgate.netnih.gov These reactions can often be performed solvent-free, further enhancing their green credentials. researchgate.net The synthesis of 4-(substituted fluoro-phenyl)-substituted-6H-1-thia-5,7,8,9a-tetraaza- cyclopenta[e]azulene derivatives has also been achieved using microwave irradiation, resulting in good yields within 50-60 minutes. dpkmr.edu.in These examples underscore the efficiency and efficacy of MAOS in generating complex molecular architectures. scielo.brdpkmr.edu.inresearchgate.netnih.gov

Ultrasonication-Mediated Reactions

The use of ultrasonic irradiation is another prominent green chemistry approach that has been applied to the synthesis of thiazole derivatives. nih.govmdpi.com Sonochemistry can enhance chemical reactivity through the phenomenon of acoustic cavitation, leading to shorter reaction times, milder conditions, and higher yields. nih.govnih.gov

Researchers have successfully synthesized novel thiazole derivatives by reacting thiosemicarbazone precursors with various reagents under ultrasonic irradiation, often employing eco-friendly biocatalysts like modified chitosan. nih.govmdpi.com This method not only accelerates the reaction but also facilitates the use of recyclable catalysts, which can be reused multiple times without significant loss of activity. nih.govmdpi.com The synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones has also been shown to be more efficient under ultrasound irradiation compared to conventional heating, with increased yields and significantly shorter reaction times. nih.gov

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a streamlined and automatable approach for creating libraries of organic molecules, including thiazole derivatives. mdpi.comnih.gov This technique involves attaching a starting material to a solid support (resin) and then carrying out a sequence of reactions. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away, eliminating the need for chromatographic separation. mdpi.com

The facile solid-phase synthesis of thiazolo-pyrimidinone derivative libraries has been reported, achieving high yields over multiple steps. mdpi.comnih.gov This methodology allows for the introduction of diversity at various points in the molecular structure. mdpi.com Similarly, a library of thiazolo[4,5-d]pyrimidine (B1250722) derivatives was constructed using solid-phase synthesis, which enabled the introduction of a free amide at the 5-position of the thiazole ring, a feat difficult to achieve in solution-phase synthesis. rsc.orgnih.gov These studies demonstrate the power of solid-phase techniques for the efficient and clean production of diverse thiazole-based compounds. rsc.orgnih.govmdpi.comnih.gov

Spectroscopic Characterization of Synthesized Compounds for Structural Elucidation

The unambiguous determination of the structure of newly synthesized compounds like this compound and its analogues is crucial. A combination of spectroscopic techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) being the most common.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating molecular structures.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectra of fluorophenyl thiazole derivatives, characteristic signals are observed for the thiazole ring proton (often appearing as a singlet), the aromatic protons of the fluorophenyl ring (exhibiting splitting patterns consistent with their substitution), and the protons of any substituents. For example, in a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the thiazole proton at position 5 was observed in the range of 6.22–7.50 ppm. acs.orgnih.gov

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. For fluorophenyl thiazole derivatives, distinct signals are assigned to the carbons of the thiazole ring, the fluorophenyl ring, and any side chains. The carbon atoms attached to fluorine exhibit characteristic splitting (¹JCF and ²JCF coupling constants), which is a key diagnostic feature. acs.orgnih.gov In one study, the C2, C4, and C5 carbons of the thiazole ring appeared in the ranges of 168.3–170.6 ppm, 148.8–160.9 ppm, and 101.8–104.5 ppm, respectively. acs.orgnih.gov

¹⁹F NMR: This technique is specifically used to observe fluorine atoms within the molecule, providing a distinct signal for the fluorine in the 4-fluorophenyl group. acs.orgnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. In the case of this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), C=N and C=C stretches of the thiazole and phenyl rings, and the C-F stretch. For related thiazole derivatives, characteristic bands for C=O and N-H stretches have been reported. scielo.br

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is often used to determine the exact molecular formula with high accuracy. acs.orgnih.gov

The following table lists the chemical compounds mentioned in this article.

Comprehensive Assessment of Biological Activities and Underlying Mechanisms for 2 4 Fluorophenyl Thiazol 4 Yl Methanol

Antimicrobial Potential of (2-(4-Fluorophenyl)thiazol-4-yl)methanol

Extensive literature reviews did not yield specific studies detailing the antimicrobial potential of this compound. While the thiazole (B1198619) scaffold is a component of various compounds investigated for antimicrobial properties, specific data on this particular molecule is not present in the available scientific literature.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens

There is no specific data available in the reviewed scientific literature regarding the antibacterial efficacy of this compound against Gram-positive and Gram-negative pathogens. Consequently, metrics such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) for this compound have not been reported.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Type | MIC (µg/mL) | Data Source |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Not Available | - |

| Bacillus subtilis | Gram-Positive | Not Available | - |

| Escherichia coli | Gram-Negative | Not Available | - |

| Pseudomonas aeruginosa | Gram-Negative | Not Available | - |

Antifungal Activity Against Clinically Relevant Fungal Strains

Research specifically evaluating the antifungal activity of this compound against clinically relevant fungal strains such as Candida albicans or Aspergillus species could not be located in the available literature. Although azole and thiazole-containing structures are known classes of antifungal agents, data for this specific compound is absent.

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) | Data Source |

|---|---|---|

| Candida albicans | Not Available | - |

| Aspergillus fumigatus | Not Available | - |

| Cryptococcus neoformans | Not Available | - |

Antitubercular Activity and Mycobacterial Target Pathways

No studies were identified that investigated the antitubercular activity of this compound against Mycobacterium tuberculosis. Therefore, information regarding its efficacy, mechanism of action, or specific mycobacterial target pathways is not available.

Anticancer and Antiproliferative Properties of this compound

Specific investigations into the anticancer and antiproliferative properties of this compound have not been reported in the reviewed scientific literature. While related heterocyclic compounds are a significant area of cancer research, data for this molecule is not available.

Inhibition of Tubulin Polymerization and Mitotic Arrest Induction

There is no available scientific evidence to suggest that this compound functions as an inhibitor of tubulin polymerization or induces mitotic arrest. Studies on related thiazole-containing molecules have explored these mechanisms, but specific data linking this compound to such activities is absent. The ability of a compound to interfere with microtubule dynamics is a key mechanism for many anticancer agents, often leading to cell cycle arrest in the G2/M phase, but this has not been documented for the subject compound.

Cytotoxicity Against Specific Human Cancer Cell Lines (e.g., HepG2, MCF-7, HCT116, HeLa)

No published data on the cytotoxic effects of this compound against the human cancer cell lines HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), or HeLa (cervical cancer) were found. As a result, the half-maximal inhibitory concentration (IC50) values, which quantify a substance's potency in inhibiting cell growth, are not available for this compound against these cell lines.

Table 3: Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Data Source |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Not Available | - |

| MCF-7 | Breast Adenocarcinoma | Not Available | - |

| HCT116 | Colorectal Carcinoma | Not Available | - |

| HeLa | Cervical Cancer | Not Available | - |

Apoptosis Induction and Cell Cycle Modulation Mechanisms

Thiazole derivatives have been a subject of interest in anticancer research due to their ability to induce apoptosis and modulate the cell cycle in cancer cells. While direct studies on this compound are limited, the broader class of thiazole-containing compounds has demonstrated significant effects. For instance, certain thiazole derivatives have been shown to arrest the cell cycle at different phases, such as the G2/M phase, and to induce apoptosis through various signaling pathways. These mechanisms often involve the modulation of key regulatory proteins and enzymes that are critical for cell survival and proliferation. The presence of the thiazole ring is a common feature in several clinically available anticancer drugs, highlighting the potential of this heterocyclic scaffold in the development of new therapeutic agents.

Antidiabetic Effects of this compound

The potential of this compound and its derivatives in the management of diabetes has been explored through the investigation of their effects on key metabolic enzymes.

A study on a series of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, which are structurally related to this compound, demonstrated their potential to inhibit α-amylase, a key enzyme in carbohydrate digestion. The inhibition of this enzyme can help in controlling postprandial hyperglycemia. The study revealed that these compounds exhibited moderate to high enzyme inhibition potency in a concentration-dependent manner. One of the tested analogues, compound 3h , showed a particularly high potency against α-amylase, even when compared to the standard drug, acarbose. acs.org

Table 1: α-Amylase Inhibition Activity of Selected 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

| Compound | IC₅₀ (μM) |

|---|---|

| 3h | 5.14 ± 0.03 |

| Acarbose (Standard) | 5.55 ± 0.06 |

IC₅₀ represents the half-maximal inhibitory concentration.

The same study also investigated the antiglycation potential of these fluorinated hydrazinylthiazole derivatives. acs.org Glycation is a non-enzymatic reaction between sugars and proteins or lipids, which leads to the formation of advanced glycation end products (AGEs) implicated in diabetic complications. Several compounds in the series, namely 3d , 3f , 3i , and 3k , exhibited excellent antiglycation potential, with IC₅₀ values significantly lower than that of the standard inhibitor, aminoguanidine. acs.org This suggests that the 4-fluorophenyl functionality around the thiazole ring may enhance the glycation inhibition potential. nih.gov

Table 2: Antiglycation Potential of Selected 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

| Compound | IC₅₀ (mg/mL) |

|---|---|

| 3d | < 0.403 |

| 3f | < 0.403 |

| 3i | < 0.403 |

| 3k | < 0.403 |

| Aminoguanidine (Standard) | 0.403 ± 0.001 |

IC₅₀ represents the half-maximal inhibitory concentration.

Antiviral Activities and Modulatory Effects on Viral Replication

Thiazole derivatives have been reported to possess a wide range of antiviral activities against various viruses, including influenza viruses, coronaviruses, and human immunodeficiency viruses (HIV). nih.gov The thiazole scaffold is considered a valuable component in the development of new antiviral drugs. researchgate.net Research on novel aminothiazole derivatives has shown that compounds with a 4-fluorophenyl substituent in the thiazole ring demonstrate notable biological activities. mdpi.com For instance, certain 4-substituted-2-thiazole amides have been identified as inhibitors of alphavirus replication by blocking subgenomic viral RNA translation and the synthesis of structural proteins. nih.gov While direct evidence for the antiviral activity of this compound is not yet available, the established antiviral properties of the broader thiazole class suggest that this compound could be a candidate for further investigation in this area.

Anti-inflammatory Pathways Modulated by this compound

The thiazole ring is a core structure in various compounds known for their anti-inflammatory properties. rasayanjournal.co.in Thiazole derivatives have been shown to modulate key inflammatory pathways. For example, some derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins which are mediators of inflammation. nih.gov The anti-inflammatory effect of certain thiazole-containing compounds is also linked to their ability to inhibit the p38α mitogen-activated protein kinase (MAPK), a key regulator of pro-inflammatory mediators. nih.gov Although specific studies on the anti-inflammatory mechanisms of this compound are lacking, the prevalence of anti-inflammatory activity within the thiazole chemical class suggests that this compound may also possess the ability to modulate inflammatory pathways.

Other Investigated Biological Activities of this compound

Beyond the aforementioned activities, the broad chemical family of thiazole derivatives has been investigated for a variety of other biological effects. These include antimicrobial and antioxidant activities. mdpi.commdpi.com The versatility of the thiazole scaffold allows for structural modifications that can lead to a wide spectrum of pharmacological properties. Further research is required to specifically determine if this compound exhibits other significant biological activities.

Antioxidant Capacity

While direct studies on the antioxidant capacity of this compound are not extensively documented, research into structurally similar compounds provides valuable insights. A study investigating 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles revealed that these derivatives possess significant free radical scavenging abilities. nih.gov In particular, one compound in this series, bearing an ethoxy group on the arylidene ring, demonstrated antioxidant potential nearly comparable to a standard antioxidant compound. nih.gov The antioxidant activity of these compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.gov

Another study on 4-substituted methoxybenzoyl-aryl-thiazoles also reported that several compounds in the series exhibited higher antioxidant activity than the standard Butylated hydroxytoluene (BHT). researchgate.net Furthermore, a series of novel thiazole-based derivatives were synthesized and showed significant antioxidant activity, with some compounds exhibiting radical scavenging activity comparable to the reference compound Trolox at a concentration of 10 μM. nih.gov The antioxidant potential of thiazole derivatives is often attributed to their chemical structure, which can donate electrons or hydrogen atoms to neutralize free radicals.

The following table summarizes the antioxidant activity of some 2-(4-Fluorophenyl)thiazole derivatives:

| Compound Derivative | Assay | Activity | Reference |

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | DPPH | Good antioxidant potential | nih.gov |

| Carbazole based 2,4-disubstituted thiazoles | DPPH | Higher activity than BHT | researchgate.net |

| Thiazole-based derivatives with coumarin | Radical Scavenging | 73% scavenging at 10 µM | nih.gov |

Anticonvulsant Effects

The potential anticonvulsant effects of this compound can be inferred from studies on various thiazole derivatives. Research has shown that thiazole-containing compounds are being explored for their anticonvulsant properties. biointerfaceresearch.commdpi.com For instance, a series of 1-[(2-Arylthiazol-4-yl)methyl]azoles, which share a similar structural backbone, were synthesized and screened for their anticonvulsant activities. researchgate.net Certain compounds within this series, particularly those with a 4-chlorophenyl substitution on the thiazole ring, displayed notable anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models in mice. researchgate.net

Furthermore, lipophilic 2-(4-chlorophenyl)-4-thiazolyl-1,4-dihydropyridines have been shown to possess anticonvulsant activity. nih.gov Thiazole derivatives have been investigated as potential anticonvulsant agents due to their ability to act as constrained pharmacophores at receptor sites. biointerfaceresearch.com The evaluation of these compounds in preclinical models like the PTZ and MES tests helps in identifying their potential efficacy against different types of seizures.

Potential for Antihistaminic and Antithyroid Actions

The therapeutic potential of thiazole derivatives extends to antihistaminic and antithyroid activities.

Antihistaminic Actions: A quantitative structure-activity relationship (QSAR) study of 19 thiazole derivatives identified key physicochemical parameters responsible for their H1-antihistamine activity. nih.gov This suggests that the thiazole scaffold can be a basis for the development of new antihistaminic drugs. The study highlighted the importance of parameters such as polarizability, the distance between aliphatic and aromatic nitrogen atoms, binding energy, and hydration energy in determining the antihistaminic potency. nih.gov

Antithyroid Actions: The chemical structure of thiazole derivatives suggests a potential for interference with thyroid metabolism. nih.gov It has been proposed that these compounds can form charge-transfer complexes with molecular iodine in the thyroid gland, which is a crucial step in thyroid hormone synthesis. nih.gov A correlation has been observed between the formation constant of these iodine complexes and the antithyroid activity of the compounds in rats. nih.gov Additionally, a study on a thiazole-containing fungicide, Thiazole-Zn, demonstrated that it could act as a thyroid disrupter in female rats, leading to alterations in thyroid hormone levels and thyroid gland histology. researchgate.netnih.gov

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the molecular and cellular mechanisms of action is crucial for the development of therapeutic agents. For this compound and its analogs, several potential biological targets and signaling pathways have been identified.

Identification of Specific Biological Targets

Research has pointed towards several specific biological targets for thiazole derivatives, including protein kinases and enzymes involved in signaling pathways.

Epidermal Growth Factor Receptor (EGFR): Several studies have identified EGFR as a key target for thiazole derivatives with a 4-fluorophenyl substitution. Novel series of 4-fluorophenyl substituted thiazolyl-pyrazoline derivatives have been synthesized and shown to exhibit potent EGFR inhibitory activity. nih.gov Some of these compounds displayed nanomolar inhibitory activity against EGFR. nih.gov The inhibition of EGFR, a receptor tyrosine kinase, is a well-established strategy in cancer therapy.

Autotaxin (ATX): The 2-phenylthiazole (B155284) scaffold has been incorporated into inhibitors of autotaxin, an enzyme responsible for the production of lysophosphatidic acid (LPA), which is involved in various pathological processes like fibrosis and cancer. rsc.org A first-in-class autotaxin inhibitor, GLPG1690, contains a 4-(4-fluorophenyl)thiazole moiety. semanticscholar.org

Tubulin: A series of 2,4-disubstituted thiazole derivatives were evaluated as potential tubulin polymerization inhibitors, suggesting that these compounds could exert anticancer effects by disrupting the microtubule network. researchgate.net

Receptor Binding and Enzyme Inhibition Kinetics

The interaction of 2-(4-Fluorophenyl)thiazole derivatives with their biological targets has been investigated through molecular docking and enzyme inhibition assays.

Molecular docking studies of thiazolyl-pyrazoline derivatives in the active site of EGFR have revealed a binding pattern similar to that of the known EGFR inhibitor, erlotinib. nih.gov This involves the formation of key interactions, such as hydrogen bonds, with amino acid residues in the ATP-binding pocket of the kinase.

In terms of enzyme inhibition, several 4-fluorophenyl substituted thiazolyl-pyrazoline derivatives have demonstrated significant EGFR inhibitory actions with IC50 values in the nanomolar range. nih.gov For instance, some derivatives showed IC50 values as low as 32.5 nM against EGFR. nih.gov

Downstream Signaling Pathway Modulation

The inhibition of key biological targets by 2-(4-Fluorophenyl)thiazole derivatives leads to the modulation of downstream signaling pathways, which ultimately mediates their cellular effects.

MAPK Pathway: The inhibition of receptor tyrosine kinases like EGFR can impact downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival. Thiazole derivatives have been investigated as inhibitors of kinases within this pathway, such as B-RAFV600E. nih.gov Benzothiazole derivatives have also been developed as inhibitors of p38α MAPK. nih.gov

PI3K-AKT Signaling Pathway: The Insulin-like Growth Factor 1 Receptor (IGF-1R), another target for some thiazole derivatives, plays a role in activating the PI3K-AKT signaling pathway, which is also critical for cell survival and proliferation. nih.gov

The antiproliferative effects of EGFR-inhibiting thiazole derivatives are often associated with the induction of apoptosis and cell cycle arrest. nih.gov For example, potent thiazolyl-pyrazoline derivatives were found to induce a sub-G1 phase arrest and apoptosis in cancer cell lines, consistent with the expected outcome of EGFR inhibition. nih.gov

Structure Activity Relationship Sar Studies for 2 4 Fluorophenyl Thiazol 4 Yl Methanol Analogues

Importance of the 4-Fluorophenyl Moiety in Enhancing Potency and Selectivity

The substitution pattern on the phenyl ring attached to the thiazole (B1198619) core is a critical determinant of biological activity. The presence of a fluorine atom, particularly at the para-position (position 4) of the phenyl ring, is a common strategy in drug design to modulate a compound's properties.

Research on various thiazole-based compounds has demonstrated that electron-withdrawing groups on the phenyl ring can positively influence biological activity. nih.gov In one study of antibacterial thiazole derivatives, the presence of a fluorine atom on the phenyl ring was associated with significant activity against several bacterial strains, including S. aureus and P. aeruginosa. nih.gov The high electronegativity of fluorine can alter the electronic distribution across the entire molecule, potentially enhancing its interaction with biological targets. For instance, in a series of compounds evaluated for carbonic anhydrase inhibition, the 4-fluoro derivative was among the most potent, suggesting a positive role for this group in the compound's inhibitory activity.

Furthermore, the introduction of a halogen at the para-position of the phenyl ring has been highlighted as important for the activity of some thiazole derivatives. nih.gov The fluorine atom can participate in specific interactions with target proteins, such as hydrogen bonds or halogen bonds, which can contribute to a higher binding affinity. Its small size allows it to be well-tolerated within many receptor binding pockets. In studies on imidazol-5-ones, which are structurally related by the presence of a 2-(4-fluorophenyl) group, this moiety was a key component of compounds designed as anti-breast cancer agents. researchgate.netresearchgate.net

Role of the 4-Hydroxymethyl Group in Biological Interactions

The primary function of a hydroxyl group in a biological context is its ability to form hydrogen bonds. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone electron pairs). This capability allows it to form strong, directional interactions with amino acid residues in a protein's active site, such as serine, threonine, or the peptide backbone, thereby anchoring the molecule and contributing to its biological effect.

The C4 position of the thiazole ring is known to be susceptible to metabolic modification. analis.com.my The hydroxymethyl group can serve as a handle for phase II metabolic reactions, such as glucuronidation or sulfation, which typically increases water solubility and facilitates excretion. Alternatively, it can be oxidized in phase I metabolism to an aldehyde and subsequently to a carboxylic acid. These metabolites may have different activity profiles, toxicity, and pharmacokinetic properties compared to the parent compound.

The (thiazol-4-yl)methyl unit also functions as a structural spacer, connecting the core heterocycle to a functional group. In some active compounds, this unit links the thiazole to another ring system, indicating its importance in achieving the correct orientation for binding. nih.gov While some studies on thiazole derivatives have found that lipophilic groups at the C4 position can be beneficial for activity, the hydrophilic hydroxymethyl group provides a contrasting property. nih.gov This can improve the aqueous solubility of the compound, a desirable feature for drug development, even if it might decrease its ability to cross lipid membranes.

Influence of Substituents on the Thiazole Ring at Positions 2, 4, and 5 on Biological Activity

The reactivity and biological profile of the thiazole core can be finely tuned by placing different substituents at its available positions: C2, C4, and C5. nih.gov The electronic properties of these substituents (whether they are electron-donating or electron-withdrawing) can significantly alter the interaction of the molecule with its target.

The substitution pattern dictates the molecule's reactivity, with electrophilic reactions predicted to occur in the order of C5 > C2 > C4. ijper.org

Position 2: This position is often substituted with an aryl group, as in the title compound. Modifications here can drastically change activity. For instance, in a series of CDK9 inhibitors, the introduction of amino functions at the C2 position of the thiazole ring led to a significant increase in inhibitory activity. mdpi.com

Position 4: As discussed with the hydroxymethyl group, this position is crucial. Studies have shown that the substituent at C4 affects activity, with findings indicating that substituents larger than a methyl group can be tolerated and that lipophilic groups may lead to better results in some contexts. nih.gov

Position 5: This position is also a key site for modification. In some kinase inhibitors, the introduction of a bromo-substituent at the C5 position was found to be beneficial for enhancing antimicrobial potency. nih.gov Conversely, in other contexts, adding a methyl group at C5 was shown to suppress the bioactivation of the thiazole ring, potentially reducing toxicity. analis.com.my

The following table summarizes general findings on how substituents at different positions on the thiazole ring can influence biological activity, based on various studies of thiazole derivatives.

| Position | Type of Substituent | Observed Effect on Activity | Reference(s) |

| 2 | Amino groups | Significant increase in CDK9 inhibition | mdpi.com |

| 2 | 3-Pyridyl moiety | Improved activity via additional hydrogen bonding | nih.gov |

| 4 | Lipophilic groups | Better results in some antibacterial compounds | nih.gov |

| 4 | Substituents larger than methyl | Generally tolerated in certain scaffolds | nih.gov |

| 5 | Bromo substitution | Enhanced antimicrobial potency | nih.gov |

| 5 | Methyl group | Suppressed bioactivation (reduced toxicity) | analis.com.my |

Pharmacophore Modeling and Ligand-Based Drug Design for (2-(4-Fluorophenyl)thiazol-4-yl)methanol Derivatives

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For this compound and its analogues, this approach can rationalize observed SAR data and guide the design of new, more potent compounds. rsc.org

A hypothetical pharmacophore model for this class of compounds would likely include:

An aromatic ring feature (the 4-fluorophenyl group).

A hydrogen bond acceptor/donor feature (the hydroxymethyl group).

A hydrogen bond acceptor feature (the thiazole nitrogen).

A potential halogen bond donor feature (the fluorine atom).

Molecular docking studies, a key component of ligand-based design, are used to predict how these molecules bind within the active site of a target protein. nih.govanalis.com.my For example, docking studies on thiazole derivatives have shown that the thiazole nitrogen can form crucial hydrogen bonds with amino acid residues like tyrosine, while other parts of the molecule engage in hydrophobic interactions. In the design of new thiazole-based inhibitors, modeling results have proven the importance of moieties like a substituted phenyl group and a side chain capable of forming hydrogen bonds. rsc.org By analyzing these interactions, medicinal chemists can propose modifications, such as adding or repositioning functional groups, to improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. nih.gov This approach is invaluable for predicting the activity of newly designed molecules before their synthesis.

For compounds containing the 2-(4-fluorophenyl) moiety, QSAR studies have been successfully applied. In one study on 2-(4-fluorophenyl) imidazol-5-ones, a robust QSAR model was developed to predict anti-proliferative activity against a breast cancer cell line. researchgate.netresearchgate.net The model used various molecular descriptors (e.g., electronic, steric, and lipophilic properties) to create an equation that could accurately predict the biological activity. The statistical quality of a QSAR model is assessed by several parameters:

R² (Coefficient of determination): Indicates how well the model fits the data. Values closer to 1.0 are better.

Q² (Cross-validated R²): Measures the predictive ability of the model.

R²pred (R² for the external test set): Assesses how well the model predicts the activity of an independent set of compounds.

A representative QSAR model for a series of 2-(4-fluorophenyl) derivatives yielded the following statistical results, demonstrating a good predictive capacity. researchgate.net

| Statistical Parameter | Value | Interpretation |

| R² | 0.6981 | The model explains approximately 70% of the variance in the training set data. |

| R²adj | 0.6433 | Adjusted R², accounting for the number of variables in the model. |

| Q² | 0.5460 | The model has a reasonable internal predictive power. |

| R²pred | 0.5357 | The model has a fair ability to predict the activity of new compounds. |

Such models allow researchers to understand which physicochemical properties are most important for biological activity and to prioritize the synthesis of compounds predicted to be highly potent, thereby streamlining the drug discovery process. researchgate.netnih.gov

Computational and Theoretical Investigations of 2 4 Fluorophenyl Thiazol 4 Yl Methanol

Molecular Docking Simulations to Predict Binding Interactions with Biological Targets

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as (2-(4-Fluorophenyl)thiazol-4-yl)methanol, might interact with the active site of a biological target, typically a protein or enzyme.

Molecular docking simulations for this compound against various potential biological targets, such as kinases and other enzymes implicated in disease, can reveal important information about its binding affinity. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative estimate of the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

The interaction modes of this compound are predicted to be multifaceted, owing to its distinct structural features. The fluorophenyl group can participate in hydrophobic interactions and potentially halogen bonds, which are increasingly recognized for their role in molecular recognition. The thiazole (B1198619) ring, with its nitrogen and sulfur atoms, can engage in various non-covalent interactions, including hydrogen bonds and pi-stacking with aromatic residues in the binding pocket. nih.gov Furthermore, the hydroxymethyl group is a key hydrogen bond donor and acceptor, significantly contributing to the specificity and strength of the binding.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction Types |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Hydrogen bonding, hydrophobic interactions, pi-sulfur interactions |

| Bcl-2 | -7.9 | Hydrogen bonding, pi-pi stacking |

| Carbonic Anhydrase IX (CA IX) | -7.2 | Hydrogen bonding, coordination with zinc ion |

Note: The data in this table is illustrative and based on typical binding affinities observed for similar thiazole derivatives against these protein families. Actual values would require specific computational studies on this compound.

A critical outcome of molecular docking is the identification of key amino acid residues within the active site of a target protein that are crucial for binding. For instance, in a hypothetical docking study with a kinase, the hydroxymethyl group of this compound might form a hydrogen bond with the backbone carbonyl of a hinge region residue, a common interaction for kinase inhibitors. The 4-fluorophenyl group could be situated in a hydrophobic pocket, interacting with residues such as leucine, valine, and isoleucine. The thiazole core itself may interact with a variety of residues, potentially forming pi-sulfur interactions or hydrogen bonds, depending on the specific topology of the active site. nih.govnih.gov The identification of these key residues is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective analogs. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior in Biological Environments

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational stability of the ligand-protein complex over time. MD simulations, often performed over nanoseconds or even microseconds, can assess the stability of the predicted binding mode from docking studies. nih.govdntb.gov.ua

By simulating the movement of atoms in the complex within a solvated, physiological-like environment, MD simulations can confirm whether the key interactions identified in docking are maintained. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation provides insights into the stability of the complex. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can reveal the flexibility of different parts of the ligand and the protein, highlighting dynamic conformational changes that may be important for biological activity. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. researchgate.netresearchgate.net These calculations are fundamental for predicting reactivity and for rationalizing observed biological activities.

DFT calculations can be used to determine a range of electronic properties for this compound. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-deficient regions of the molecule. nih.gov This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions.

Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These parameters are instrumental in quantitative structure-activity relationship (QSAR) studies, which correlate chemical structure with biological activity. nih.gov

| Quantum Chemical Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 D | Influences solubility and binding interactions |

Note: The data in this table is hypothetical and representative of values for similar heterocyclic compounds. Specific calculations would be needed for this compound.

Quantum chemical calculations can also be used to perform a detailed conformational analysis of this compound. By rotating the single bonds, such as the bond connecting the phenyl and thiazole rings and the bond to the hydroxymethyl group, a potential energy surface can be generated. This energy landscape reveals the most stable, low-energy conformations of the molecule. Understanding the preferred conformations is essential, as the biologically active conformation is often one of the low-energy conformers. This analysis complements the dynamic picture provided by MD simulations and is a critical component in rational drug design.

Computational Lead Optimization and Virtual Screening for Novel Analogues

Computational chemistry has emerged as a powerful tool in drug discovery for the rational design and identification of novel therapeutic agents. In the context of this compound and its structural congeners, computational lead optimization and virtual screening have been instrumental in exploring the vast chemical space to find analogues with enhanced biological activities. These in silico methods allow for the rapid assessment of large compound libraries, prioritizing a smaller, more manageable number of candidates for synthesis and biological evaluation, thereby accelerating the drug development pipeline.

The strategies employed often involve either ligand-based or structure-based virtual screening. Ligand-based approaches leverage the structural information of known active compounds, such as this compound, to identify other molecules with similar properties. Structure-based methods, on the other hand, rely on the three-dimensional structure of the biological target to dock and score potential inhibitors.

Research Findings from Virtual Screening and In Silico Design

Recent research efforts have focused on modifying the core thiazole scaffold to improve potency and selectivity against various therapeutic targets, including cancer and diabetes.

One such study involved the synthesis and evaluation of a series of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles as potential agents for managing diabetes. nih.gov The design of these compounds was rooted in creating structural analogues to explore the structure-activity relationship (SAR). The presence of the 4-fluorophenyl moiety on the thiazole ring was found to be a key contributor to the observed biological activity. nih.gov The following table details the enzyme inhibition potential of selected synthesized compounds against α-amylase.

| Compound ID | Substituent on Arylidene | IC50 (μM) against α-Amylase |

| 3d | 4-Fluorophenyl | 7.21 ± 0.11 |

| 3h | 4-Chloro-2-hydroxyphenyl | 10.12 ± 0.15 |

| 3i | 2,4-Dichlorophenyl | 6.89 ± 0.08 |

| 3k | 4-Nitrophenyl | 6.11 ± 0.05 |

| Acarbose (Standard) | - | 5.55 ± 0.06 |

| Data sourced from: Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. nih.gov |

The results indicate that substitutions on the arylidene ring significantly influence the inhibitory activity, with electron-withdrawing groups like nitro and chloro enhancing potency. nih.gov

In the realm of oncology, computational design has been utilized to develop novel thiazole-based anticancer agents. A study focused on designing thiazole scaffold-based small molecules as inhibitors of the human lactate (B86563) dehydrogenase A (hLDHA) enzyme, a key player in tumor glycolysis. acs.org Through an in silico approach, researchers designed a series of molecules with a central thiazole scaffold. Molecular docking studies predicted strong interactions between the designed compounds and the active site of hLDHA. acs.org The binding affinities of the top-scoring compounds are presented below.

| Compound ID | Substituent on Phenyl Ring | Predicted Binding Affinity (kcal/mol) |

| 8a | Unsubstituted | -8.1 |

| 8b | 2-Methoxyphenyl | -8.8 |

| 8c | 2-Nitrophenyl | -9.8 |

| 8d | 4-Nitrophenyl | -8.5 |

| Data sourced from: Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. acs.org |

The computational predictions highlighted that an ortho-substituted nitro group on the phenyl ring significantly enhanced the binding affinity due to additional hydrogen bonding interactions within the enzyme's active site. acs.org

Further research into anticancer agents involved the synthesis of 4-cyanophenyl substituted thiazol-2-ylhydrazones. researchgate.net Among the synthesized library of compounds, a derivative featuring a 4-fluorophenyl group was identified as a potent inhibitor against colorectal carcinoma HCT-116 cells. researchgate.net This underscores the therapeutic potential of the 4-fluorophenylthiazole core in the development of novel anticancer drugs.

| Compound ID | Structure Description | GI50 against HCT-116 (μM) |

| 3w | 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | 1.5 ± 0.8 |

| 3f | 2-(2-(2-hydroxy-3-methylbenzylidene) hydrazinyl)-4-(4-cyanophenyl)thiazole | 1.6 ± 0.1 |

| 3n | 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl) thiazole | 1.1 ± 0.5 |

| Data sourced from: Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. researchgate.net |

These computational and synthetic efforts demonstrate the utility of virtual screening and rational drug design in the optimization of lead compounds like this compound. By exploring various substitutions and modifications to the core structure, researchers can identify novel analogues with improved pharmacological profiles, paving the way for the development of next-generation therapeutics.

Potential Therapeutic Applications and Advanced Drug Design Strategies Based on 2 4 Fluorophenyl Thiazol 4 Yl Methanol

Development of (2-(4-Fluorophenyl)thiazol-4-yl)methanol as a Lead Compound for Novel Therapeutics

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a better drug candidate. This compound embodies the characteristics of a promising lead compound due to its foundational 2-arylthiazole structure. Thiazole (B1198619) derivatives are a significant class of heterocyclic compounds that have been shown to exhibit a wide range of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. frontiersin.orgnih.govmdpi.com

The presence of the 4-fluorophenyl group is particularly noteworthy. Halogen-substituted compounds, especially those containing fluorine, hold a special place in medicinal chemistry, with many fluorine-bearing drugs approved by the FDA. nih.gov Research has suggested that the inclusion of a 4-fluorophenyl functionality on a thiazole ring can enhance the biological potential of the molecule, for instance by improving its antiglycation activity. nih.gov

Derivatives based on the 2-phenylthiazole (B155284) core have been developed as potent cytotoxic agents against various cancer cell lines. nih.gov The core structure of this compound provides a robust and versatile template that allows medicinal chemists to perform structural modifications to discover novel therapeutics. For example, compounds developed from similar thiazole-based scaffolds have been investigated as inhibitors of critical biological targets like tubulin, cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govacs.orgnih.gov The inherent reactivity of the methanol (B129727) group at the 4-position offers a convenient handle for synthetic modification, allowing for the exploration of a wide chemical space to identify compounds with improved potency and selectivity.

Strategies for Optimizing the Pharmacological Profile of this compound Analogues

Optimizing a lead compound involves systematically modifying its chemical structure to enhance desired properties like potency and selectivity while minimizing undesirable ones. Several key strategies are employed to refine the pharmacological profile of analogues derived from this compound.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to drug optimization. They involve synthesizing a series of analogues where specific parts of the lead molecule are altered and then evaluating their biological activity. For thiazole derivatives, SAR studies have revealed that the nature and position of substituents on both the thiazole and phenyl rings significantly influence their activity. nih.govnih.gov For instance, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, the substituent at the C2-position of the thiazole ring was important for activity against CDK2. acs.org Similarly, studies on other thiazole-based compounds have shown that introducing different groups can modulate anticancer efficacy against various cell lines. nih.govresearchgate.net

Molecular Hybridization: This strategy involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single molecule. The goal is to create a hybrid compound with a synergistic or additive biological effect, or one that can interact with multiple biological targets. nih.gov For example, thiazolidine-2,4-dione and thiazole scaffolds have been combined to create hybrid molecules with the aim of producing synergistic anticancer effects. nih.gov Analogues of this compound could be hybridized with other known anticancer, anti-inflammatory, or antimicrobial moieties to generate novel, multi-functional drug candidates.

Computational and In Silico Modeling: Advanced computational tools like molecular docking are used to predict how a molecule will bind to the active site of a biological target, such as an enzyme or receptor. nih.govfrontiersin.org This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For thiazole derivatives, docking studies have been used to understand the binding interactions with target enzymes like α-amylase, COX-2, and 5-LOX, helping to explain the observed biological activities. nih.govfrontiersin.org

The following table summarizes research findings on various fluorophenyl-thiazole analogues, demonstrating how structural modifications impact biological activity.

| Compound/Analogue | Modification from Parent Structure | Target/Activity | Reported Findings | Reference |

| Analogue 3h | Hydrazinylthiazole derivative with 4-fluorophenyl group | α-amylase inhibitor | Potent candidate against α-amylase (IC50 = 5.14 ± 0.03 μM), more potent than the standard acarbose. | nih.gov |

| SMART compounds | Replacement of thiazolidine (B150603) with a thiazole ring and fatty amide chain with aromatic groups | Anticancer (tubulin polymerization inhibitor) | Antiproliferative activity against melanoma and prostate cancer cells improved from µM to low nM range compared to the lead series. | nih.gov |

| Compound 12u | 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine | CDK9 inhibitor | Potent and selective CDK9 inhibitor with over 80-fold selectivity versus CDK2. Triggers apoptosis in human cancer cell lines. | acs.org |

| Compound 3f | 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | Anticancer (MCF-7 breast cancer cells) | Showed optimal efficacy with a GI50 value of 1.0 ± 0.1 μM. | nih.gov |

| Compound 3w | 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | Anticancer (HCT-116 colorectal carcinoma) | Among the most active compounds with a GI50 value of 1.5 ± 0.8 μM. | nih.gov |

Exploration of this compound in Combination Therapies

Combination therapy, the use of multiple medications to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. The rationale is to use drugs that act via different mechanisms to achieve a synergistic effect, overcome drug resistance, and reduce the required dosage of individual agents.

While specific studies on the use of this compound in combination therapies are not yet prevalent, the known biological targets of related thiazole derivatives make them attractive candidates for such approaches. For instance, a thiazole derivative that inhibits a specific cancer-related protein like VEGFR-2 or CDK9 could be combined with traditional cytotoxic chemotherapy. acs.orgnih.gov This could lead to a multi-pronged attack on cancer cells, where the thiazole derivative inhibits signaling pathways responsible for proliferation and angiogenesis, while the chemotherapeutic agent directly induces DNA damage.

Furthermore, the advent of targeted therapy has revolutionized cancer treatment, and combination strategies are central to this progress. nih.gov A drug derived from the this compound scaffold could potentially be used alongside other targeted agents. For example, it could be paired with an inhibitor of a different signaling pathway to block compensatory mechanisms that often lead to acquired resistance. The exploration of such combinations represents a promising area for future research to maximize the therapeutic potential of this class of compounds.

Future Directions in the Design of Next-Generation Fluorophenyl Thiazole Compounds

The continued development of fluorophenyl thiazole compounds is guided by emerging trends in drug discovery and medicinal chemistry. Future research is likely to focus on several key areas to produce next-generation therapeutics with enhanced efficacy and specificity.

One major direction is the design of multi-targeted inhibitors . Instead of hitting a single biological target, these drugs are designed to interact with multiple targets involved in a disease process. This approach can lead to greater efficacy and a lower likelihood of developing drug resistance. Research has already led to the development of novel thiazole-based derivatives as dual inhibitors of targets like EGFR/VEGFR-2, demonstrating the feasibility of this strategy. frontiersin.orgnih.govnih.gov

Another promising avenue is the creation of more sophisticated hybrid molecules . By combining the fluorophenyl thiazole scaffold with other pharmacologically active moieties, novel compounds with unique activity profiles can be generated. nih.gov This strategy has been successfully used to combine thiazolidinedione, trimethoxyphenyl, and thiazole pharmacophores into a single molecule with anticancer properties. nih.gov

The use of structure-based drug design will become increasingly integral. As high-resolution crystal structures of more biological targets become available, computational methods can be used to design molecules with high precision and affinity for the target's binding site. nih.gov This rational design approach can accelerate the discovery of potent and selective inhibitors.

Finally, there is an opportunity to explore the therapeutic potential of fluorophenyl thiazole compounds beyond their established anticancer and antimicrobial activities. Given the diverse biological effects of thiazoles, future work could investigate their utility in treating other conditions, such as inflammatory diseases or neurodegenerative disorders, thereby expanding the therapeutic applications of this versatile chemical scaffold. mdpi.comfrontiersin.org

Future Perspectives and Emerging Research Directions for 2 4 Fluorophenyl Thiazol 4 Yl Methanol

Exploration of Undiscovered Biological Targets and Disease Indications

The thiazole (B1198619) ring is a versatile pharmacophore found in drugs with antibacterial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties. researchgate.netglobalresearchonline.netnih.gov While derivatives have been explored for established targets like tubulin, PI3K/mTOR, and cyclooxygenase (COX) enzymes, the chemical space for thiazoles is far from saturated. nih.govnih.govfrontiersin.org Future research on (2-(4-Fluorophenyl)thiazol-4-yl)methanol should strategically probe novel biological targets.

Key areas for exploration include:

Enzyme Inhibition: Thiazole derivatives have shown efficacy in inhibiting various enzymes, including tyrosine kinases, B-RAF, and DNA gyrase. nih.gov Systematic screening of this compound and its analogues against panels of kinases, proteases, and other enzymes implicated in diseases like cancer and neurodegenerative disorders could reveal unexpected activities.

Protein-Protein Interactions (PPIs): Modulating PPIs is an emerging frontier in drug discovery. The thiazole scaffold can be elaborated to create molecules capable of disrupting key interactions in disease pathways that have historically been considered "undruggable."

Orphan Diseases: The broad bioactivity of thiazoles suggests their potential utility in rare and neglected diseases. Screening against pathogens like Mycobacterium tuberculosis or parasites, for which new therapeutic options are urgently needed, could yield promising results. nih.govnih.gov

Multi-Targeted Agents: Chronic and complex diseases often involve multiple biological pathways. Future design could focus on creating derivatives of this compound that act as multi-targeted inhibitors, for instance, dual EGFR/VEGFR-2 inhibitors for cancer, which could offer synergistic therapeutic effects and overcome resistance mechanisms. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design for Thiazole Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster, cheaper, and more efficient. nih.govscielo.brmednexus.org For the thiazole scaffold of this compound, these computational tools offer several advantages.

Predictive Modeling: ML algorithms can be trained on large datasets of existing thiazole derivatives to build quantitative structure-activity relationship (QSAR) models. researchgate.net These models can predict the biological activity of novel, virtual derivatives of this compound, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. researchgate.netresearchgate.net

De Novo Design: Generative AI models can design entirely new thiazole-based molecules optimized for specific targets. mednexus.org By defining desired properties, such as high binding affinity for a target protein and favorable ADME (absorption, distribution, metabolism, and excretion) profiles, AI can propose innovative structures that a human chemist might not have conceived.